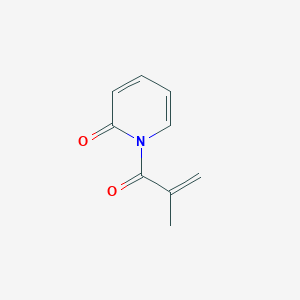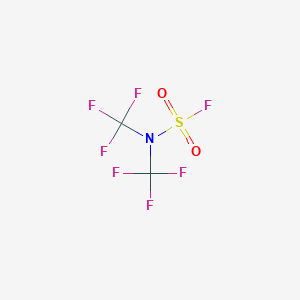
Sulfamoyl fluoride, bis(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfamoyl fluoride, bis(trifluoromethyl)- is an organic compound characterized by the presence of two trifluoromethyl groups attached to a sulfamoyl fluoride moiety. This compound is part of the broader class of sulfamoyl fluorides, which are known for their unique chemical properties and reactivity. The chemical formula for sulfamoyl fluoride, bis(trifluoromethyl)- is (CF₃)₂NSO₂F.
準備方法
Synthetic Routes and Reaction Conditions
Sulfamoyl fluoride, bis(trifluoromethyl)- can be synthesized through various methods. One common approach involves the reaction of secondary amines with sulfuryl fluoride (SO₂F₂) or sulfuryl chloride fluoride (SO₂ClF). This reaction typically requires non-aromatic cyclic secondary amines . Another method involves the conversion of sulfamoyl chlorides to sulfamoyl fluorides by reacting them with fluoride ion sources such as sodium fluoride (NaF), potassium fluoride (KF), hydrogen fluoride (HF), or antimony trifluoride (SbF₃) .
Industrial Production Methods
Industrial production of sulfamoyl fluoride, bis(trifluoromethyl)- often utilizes large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The choice of reagents and reaction conditions can vary depending on the desired yield and purity of the final product.
化学反応の分析
Types of Reactions
Sulfamoyl fluoride, bis(trifluoromethyl)- undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in sulfur-fluoride exchange (SuFEx) reactions, where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such transformations under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with sulfamoyl fluoride, bis(trifluoromethyl)- include trifluoromethyltrimethylsilane (TMSCF₃) and potassium bifluoride (KFHF). These reagents facilitate the SuFEx reactions, often carried out in anhydrous dimethyl sulfoxide (DMSO) under mild conditions .
Major Products Formed
The major products formed from reactions involving sulfamoyl fluoride, bis(trifluoromethyl)- depend on the specific nucleophiles used. For example, reactions with amines can yield sulfamide-functionalized derivatives .
科学的研究の応用
Sulfamoyl fluoride, bis(trifluoromethyl)- has a wide range of applications in scientific research:
作用機序
The mechanism of action of sulfamoyl fluoride, bis(trifluoromethyl)- primarily involves the nucleophilic displacement of the sulfur-fluoride bond. This process often proceeds through a five-coordinate intermediate, where the fluoride ion is replaced by a nucleophile such as a trifluoromethyl anion . This mechanism is central to its reactivity in SuFEx click chemistry.
類似化合物との比較
Similar Compounds
Sulfamoyl Fluoride: A simpler analog with the chemical formula FSO₂NH₂.
Difluorosulfamoyl Fluoride: Contains two fluorine atoms attached to the sulfamoyl group.
Dimethylsulfamoyl Fluoride: Features two methyl groups instead of trifluoromethyl groups.
Uniqueness
Sulfamoyl fluoride, bis(trifluoromethyl)- is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical properties such as increased stability and reactivity in SuFEx reactions. This makes it particularly valuable in applications requiring robust and selective chemical transformations.
特性
CAS番号 |
141577-86-8 |
|---|---|
分子式 |
C2F7NO2S |
分子量 |
235.08 g/mol |
IUPAC名 |
N,N-bis(trifluoromethyl)sulfamoyl fluoride |
InChI |
InChI=1S/C2F7NO2S/c3-1(4,5)10(2(6,7)8)13(9,11)12 |
InChIキー |
JYCNAMLHWCQCIS-UHFFFAOYSA-N |
正規SMILES |
C(N(C(F)(F)F)S(=O)(=O)F)(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


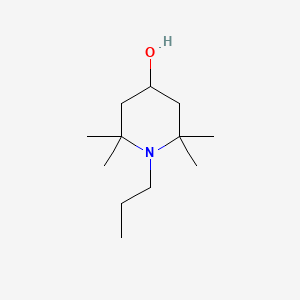

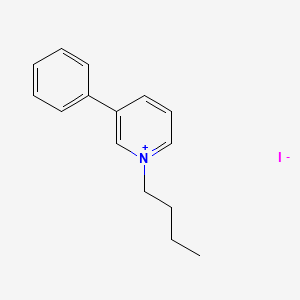
![1-Phenyl-1H-pyrrolo[2,3-B]quinoline](/img/structure/B14289300.png)
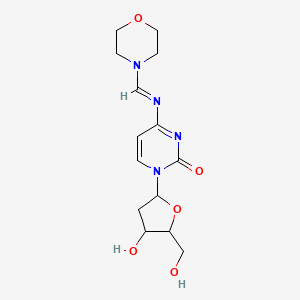
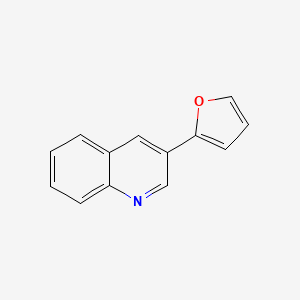
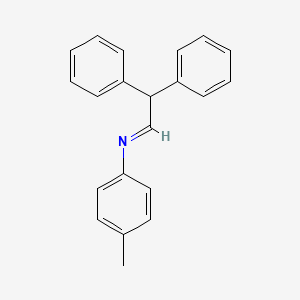
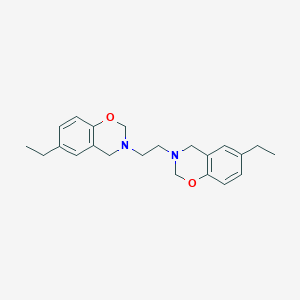

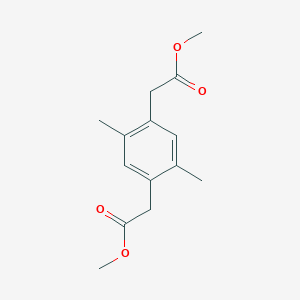
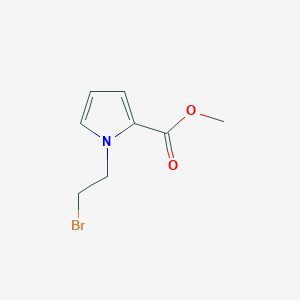
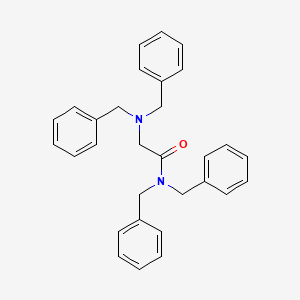
![1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole](/img/structure/B14289370.png)
